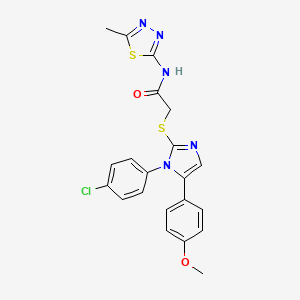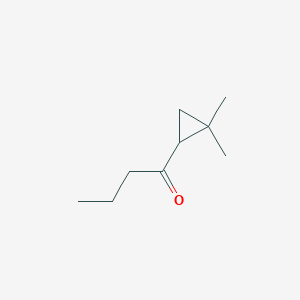
1-(2,2-Dimethylcyclopropyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylcyclopropyl)butan-1-one is a chemical compound with the CAS Number: 1695002-73-3 . It has a molecular weight of 140.23 and its IUPAC name is 1-(2,2-dimethylcyclopropyl)butan-1-one .
Molecular Structure Analysis
The molecule contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, and 1 ketone .科学的研究の応用
Reactivity with π-Bonds
1-(2,2-Dimethylcyclopropyl)butan-1-one, as part of broader research on reactive intermediates and their interactions with π-bonds, demonstrates interesting reactivity patterns. For instance, the study of disilyne reactions with butenes and phenylacetylene highlights a stereospecific addition leading to disilacyclobutenes and disilabenzene derivatives, respectively. This research provides insights into the mechanisms of [1 + 2] cycloaddition followed by ring expansion, revealing potential applications in synthesizing cyclic and aromatic silicon-containing compounds (Kinjo et al., 2007).
Asymmetric Hydroformylation
In the field of catalysis, 1-(2,2-Dimethylcyclopropyl)butan-1-one can be linked to studies on asymmetric hydroformylation. The catalytic hydroformylation of unsaturated esters with specific catalysts demonstrates significant enantioselectivity. This research underscores the potential of employing sophisticated catalysts to achieve high enantiomeric excess in products, essential for creating chirally pure pharmaceuticals and fine chemicals (Kollár et al., 1987).
Specific Interactions in Binary Mixtures
The study of solvent interactions, specifically in binary mixtures involving ketones like 1-(2,2-Dimethylcyclopropyl)butan-1-one, sheds light on the specific interactions that influence solvation enthalpy. Understanding these interactions is crucial for designing solvent systems in chemical synthesis and extraction processes, highlighting the compound's role in enhancing or inhibiting hydrogen bonding within mixtures (Varfolomeev et al., 2015).
Reactivity of tert-Butylcarbene
The reactivity of tert-butylcarbene in various solvents illustrates the influence of solvent on product distribution, which is pivotal for understanding reaction mechanisms and optimizing conditions for desired outcomes. This research can inform the development of synthetic methodologies that leverage solvent effects to control reaction pathways (Ruck & Jones, 1998).
Formation of Isomerically Pure Alkyl Halides
Research into the reactions of saturated aliphatic alcohols with thionyl chloride, leading to isomerically pure alkyl halides without rearrangement, is of great importance. This work can significantly impact the synthesis of structurally complex molecules with high purity, crucial for pharmaceuticals and material science (Hudson & Riga de Spinoza, 1976).
Safety and Hazards
The compound has been assigned the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include recommendations to avoid heat, sparks, open flames, and hot surfaces (P210), to keep the container tightly closed (P233), to use explosion-proof electrical equipment (P240, P241, P242, P243), to avoid breathing dust/fume/gas/mist/vapors/spray (P261), to wash thoroughly after handling (P264), to use only outdoors or in a well-ventilated area (P271), to wear protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
1-(2,2-dimethylcyclopropyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-4-5-8(10)7-6-9(7,2)3/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXFTOZMPWWWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2439922.png)
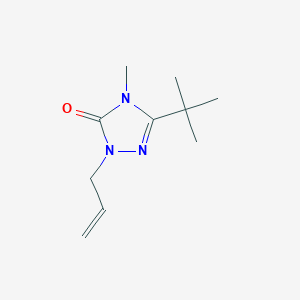
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol](/img/structure/B2439929.png)
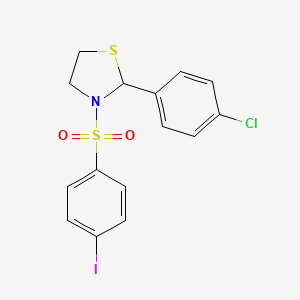
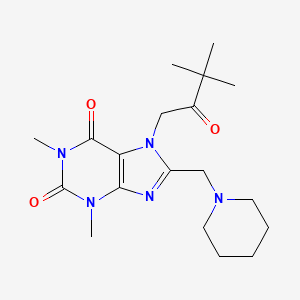
![(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B2439932.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1(6H)-pyrimidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B2439933.png)
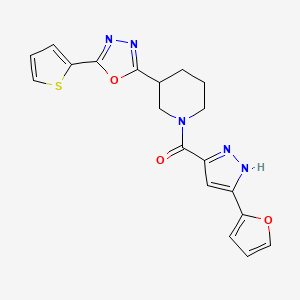
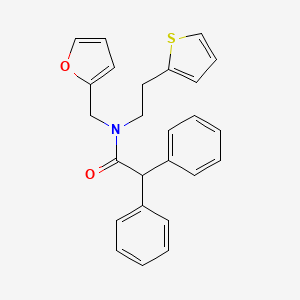
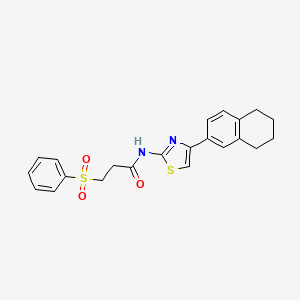
![3-[1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2439939.png)
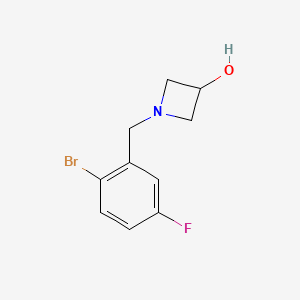
![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439944.png)
